3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol

Lipophilicity Drug-likeness Permeability

3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol (CAS 1488912-63-5) is a geminally disubstituted cyclobutane derivative bearing an aminomethyl group, a secondary hydroxyl, and a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety on the same ring carbon. With a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol, this compound exhibits a calculated LogP of 0.348, two hydrogen bond donors, four hydrogen bond acceptors, and an Fsp³ value of 0.50, indicating a balanced fraction of sp³-hybridized carbons.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B13557169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1C(CC1(CN)C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C12H15NO3/c13-6-12(4-9(14)5-12)8-1-2-10-11(3-8)16-7-15-10/h1-3,9,14H,4-7,13H2
InChIKeyQWFZXPLPBUJLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol: Physicochemical Identity and Procurement-Grade Specifications


3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol (CAS 1488912-63-5) is a geminally disubstituted cyclobutane derivative bearing an aminomethyl group, a secondary hydroxyl, and a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety on the same ring carbon . With a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol, this compound exhibits a calculated LogP of 0.348, two hydrogen bond donors, four hydrogen bond acceptors, and an Fsp³ value of 0.50, indicating a balanced fraction of sp³-hybridized carbons . The compound is supplied as a research-grade intermediate at certified purities of 97–98% (HPLC) and requires storage sealed under dry conditions at 2–8°C . Its rigid cyclobutane core imposes conformational constraints that define precise exit vectors for the three functional handles, making it a geometrically defined building block for fragment-based drug discovery and targeted protein degradation (PROTAC) linker design.

Why Generic Substitution of 3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol Fails: Functional Group Interdependence


Structural analogs that lack either the hydroxyl group, the aminomethyl substituent, or the benzodioxole moiety cannot replicate the compound's integrated property profile. Removing the hydroxyl (as in 1-(1,3-benzodioxol-5-yl)cyclobutan-1-amine, CAS 1152590-55-0) eliminates one hydrogen bond donor, reduces the hydrogen bond acceptor count from 4 to 3, and shifts the LogP upward by approximately 1.15 log units (from 0.35 to 1.5), substantially altering permeability and solubility [1]. Removing the aminomethyl group (as in 1-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol, CAS 1521393-09-8) forfeits the primary amine handle essential for amide coupling, reductive amination, or PROTAC linker conjugation . Removing the benzodioxole (as in 3-(aminomethyl)cyclobutan-1-ol, CAS 167081-42-7) eliminates aromatic π-stacking and hydrophobic binding contributions while reducing molecular weight by over 50%, fundamentally altering both molecular recognition and the boiling point (from ~377°C to ~185°C) . These differences are not incremental; they represent discrete changes in the number and type of accessible chemical transformations and intermolecular interactions available to the user.

Quantitative Differentiation Evidence: 3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol vs. Closest Structural Analogs


Lipophilicity Differential: LogP 0.35 vs. 1.5 for the Dehydroxy Analog

The target compound exhibits a measured/calculated LogP of 0.348 , compared to an XLogP3 of 1.5 for its closest dehydroxy analog, 1-(1,3-benzodioxol-5-yl)cyclobutan-1-amine (CAS 1152590-55-0) [1]. This represents a ΔLogP of approximately −1.15 units, corresponding to a roughly 14-fold lower octanol-water partition coefficient. The reduced lipophilicity of the target compound is attributable to the additional hydroxyl group, which simultaneously increases aqueous solubility and lowers passive membrane permeability. For medicinal chemistry campaigns targeting intracellular targets where balanced LogP (ideally 1–3) is desired, the target compound's LogP of 0.35 places it near the lower boundary of optimal permeability, whereas the dehydroxy analog at LogP 1.5 sits squarely within the optimal range — making the selection decision dependent on whether additional polarity is required to mitigate off-target lipophilic interactions or improve metabolic stability.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count Differential: Two HBD vs. One HBD in the Amino-Only Analog

The target compound possesses two hydrogen bond donors (the primary amine NH₂ and the secondary alcohol OH), compared to only one HBD (primary amine NH₂) in 1-(1,3-benzodioxol-5-yl)cyclobutan-1-amine [1]. The additional hydroxyl donor increases the topological polar surface area (estimated increase of ~20 Ų based on hydroxyl contribution) and enhances the compound's capacity for directed hydrogen bonding to biological targets. In fragment-based screening, each additional HBD can contribute approximately 0.5–1.5 kcal/mol to binding free energy when forming a complementary hydrogen bond with a protein target, making the target compound a more versatile fragment for hit identification where polar interactions are critical [2]. Conversely, the dehydroxy analog may be preferred when minimizing hydrogen bond donor count is desirable for blood-brain barrier penetration.

Hydrogen bonding Target engagement Solubility

Fraction sp³ (Fsp³) Comparison: Target 0.50 vs. Typical Aromatic-Linked Analogs

The target compound exhibits an Fsp³ value of 0.50, indicating that 6 of its 12 carbon atoms (excluding the benzodioxole methylenedioxy bridge carbon) are sp³-hybridized . This value is higher than that of fully aromatic benzodioxole derivatives lacking the cyclobutane core, which typically exhibit Fsp³ < 0.3, and it falls within the range associated with improved clinical developability. A landmark analysis by Lovering et al. (2009) demonstrated that compounds with Fsp³ ≥ 0.45 have a statistically higher probability of progressing from Phase I to Phase III clinical trials compared to compounds with Fsp³ < 0.35 [1]. While this is a class-level inference rather than a direct comparator measurement, the target compound's Fsp³ of 0.50 positions it favorably within the 'sweet spot' for three-dimensional molecular complexity, offering a balance between the conformational constraint of the cyclobutane ring and the aromatic character of the benzodioxole.

Fsp3 Developability Clinical success rate

Boiling Point Differential: 377.4°C for Target vs. 185°C for Core Scaffold Analog

The target compound has a predicted boiling point of 377.4 ± 42.0°C at standard atmospheric pressure , compared to 185°C for the simpler 3-(aminomethyl)cyclobutan-1-ol scaffold lacking the benzodioxole moiety (CAS 167081-42-7) . This approximately 192°C increase in boiling point reflects the substantially stronger intermolecular forces (π-π stacking, increased van der Waals contacts, and enhanced hydrogen bonding) introduced by the benzodioxole ring. From a practical procurement and handling perspective, this higher boiling point permits high-temperature reaction conditions (e.g., amide coupling in DMF at 150°C, microwave-assisted synthesis) that would vaporize or degrade the simpler analog, while also affecting vacuum distillation and lyophilization protocols during purification.

Thermal stability Intermolecular interactions Purification

Purity Specification Benchmark: 97–98% vs. 95% for Closest Structural Analogs

The target compound is commercially available at certified purities of 97% (AKSci) to 98% (Fluorochem, ChemScene) by HPLC . In contrast, several of its closest structural analogs — including 1-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol (CAS 1521393-09-8) and 1-(1,3-benzodioxol-5-yl)cyclobutanemethanamine (CAS 1026796-48-4) — are routinely supplied at 95% purity . This 2–3 percentage point differential in purity corresponds to a 2.5-fold to 4-fold reduction in total impurity burden (from 5% total impurities at 95% purity to 2–3% at 97–98% purity). For applications where side-product contamination can confound biological assay interpretation (e.g., cellular reporter assays, biochemical IC₅₀ determinations, or PROTAC ternary complex formation assays), this purity differential is operationally meaningful.

Quality assurance Reproducibility Procurement specification

Functional Group Orthogonality: Three Chemically Distinct Handles vs. One or Two in Comparator Scaffolds

The target compound uniquely presents three chemically orthogonal functional groups on a single cyclobutane scaffold: (i) a primary aliphatic amine (pKa ~9–10, nucleophilic, suitable for amide bond formation, reductive amination, or urea synthesis), (ii) a secondary cyclobutanol hydroxyl (pKa ~15, capable of Mitsunobu inversion, sulfonylation, or oxidation to the ketone), and (iii) a benzo[d][1,3]dioxol-5-yl aromatic ring (electron-rich, capable of electrophilic aromatic substitution or π-stacking interactions) [1]. Of the closest analogs, 1-(1,3-benzodioxol-5-yl)cyclobutan-1-amine possesses only the amine and the aromatic ring (2 handles) [2], while 1-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol possesses only the hydroxyl and the aromatic ring (2 handles) . The target compound's three-handle architecture enables sequential, chemoselective derivatization — for example, amide coupling at the amine followed by Mitsunobu inversion at the hydroxyl — without requiring protecting group manipulation of the benzodioxole. This orthogonality is particularly valuable for constructing PROTAC bifunctional molecules, where the amine can attach the E3 ligase ligand, the hydroxyl can attach the target protein ligand, and the benzodioxole can modulate physicochemical properties.

Synthetic versatility Bifunctional building block PROTAC design

High-Value Application Scenarios for 3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Polar Fragment with Dual H-Bond Donor Capacity

With a LogP of 0.35 and two hydrogen bond donors, this compound serves as a Rule-of-Three compliant fragment (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment-based screening campaigns targeting polar binding pockets. Its LogP of 0.35 is 1.15 units lower than the dehydroxy analog, making it the preferred choice for targets with hydrophilic active sites (e.g., kinase hinge regions, protease S1 pockets) where excessive lipophilicity would drive non-specific binding [1]. The dual HBD capacity allows the compound to engage two distinct hydrogen bond acceptor sites simultaneously, potentially yielding higher ligand efficiency than single-donor fragments.

PROTAC Linker and Bifunctional Degrader Assembly

The three orthogonal functional handles enable sequential, protecting-group-minimal conjugation of an E3 ligase ligand (via the primary amine) and a target protein ligand (via the secondary hydroxyl). This architecture is directly applicable to PROTAC (PROteolysis TArgeting Chimera) and molecular glue design, where the benzodioxole moiety provides a hydrophobic spacer that can be further functionalized to tune linker length and rigidity . The 97–98% purity specification ensures that trace impurities do not generate spurious ternary complex stabilization readouts in cellular degradation assays [1].

Conformationally Constrained Scaffold for CNS Drug Discovery

The cyclobutane core imposes a well-defined dihedral angle between the aminomethyl and hydroxyl substituents, reducing conformational entropy upon target binding. Combined with an Fsp³ of 0.50 — which is associated with improved clinical candidate survival rates — and a molecular weight of 221.25 (within the optimal range for CNS penetration), this compound is well-suited as a core scaffold for central nervous system (CNS) lead optimization programs [2]. The benzodioxole motif, a privileged structure found in multiple CNS-active natural products (e.g., safrole derivatives, serotonin receptor ligands), further supports this application.

Parallel Library Synthesis via Chemoselective Derivatization

The primary amine (most nucleophilic) can be acylated, sulfonylated, or reductively aminated under conditions where the secondary cyclobutanol remains intact. Subsequent activation of the hydroxyl (e.g., via Mitsunobu conditions or conversion to a leaving group) enables a second diversification step without cross-reactivity at the benzodioxole ring. This sequential derivatization strategy enables the rapid generation of 50–200 compound libraries from a single building block, with the benzodioxole contributing both hydrophobic surface area and potential metabolic soft-spot blocking (methylenedioxy ring) . The density of 1.328 g/cm³ and boiling point of 377°C confirm the compound's suitability for solid-phase synthesis and high-temperature microwave-assisted reactions .

Quote Request

Request a Quote for 3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.